![molecular formula C16H18N2 B14673262 7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline CAS No. 39172-55-9](/img/structure/B14673262.png)
7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline is a chemical compound with the molecular formula C13H14N2 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable dione with a diamine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with additional functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated tetrahydroquinoxaline compounds.
Applications De Recherche Scientifique
7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline: A closely related compound with similar structural features but lacking the propano group.
7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoxaline 5,11-dioxide: Another derivative with additional oxygen atoms, leading to different chemical properties.
Uniqueness
7,8,9,10-Tetrahydro-6H-6,10-propanocyclohepta[b]quinoxaline is unique due to the presence of the propano group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
39172-55-9 |
|---|---|
Formule moléculaire |
C16H18N2 |
Poids moléculaire |
238.33 g/mol |
Nom IUPAC |
3,10-diazatetracyclo[10.3.3.02,11.04,9]octadeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C16H18N2/c1-2-10-14-13(9-1)17-15-11-5-3-7-12(8-4-6-11)16(15)18-14/h1-2,9-12H,3-8H2 |
Clé InChI |
YDAJNHFFSYIOSS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)C3=NC4=CC=CC=C4N=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,5R,8R,9S,10S)-17-ethyl-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14673187.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(phenylamino)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14673188.png)
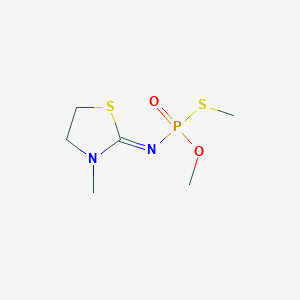

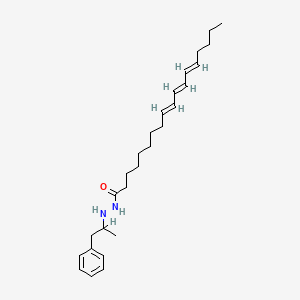
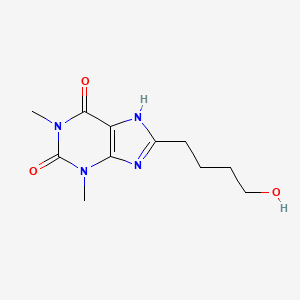
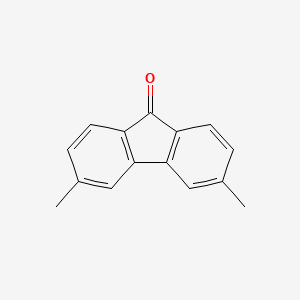
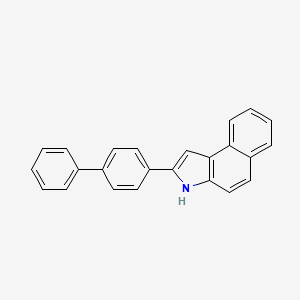
![1-(4,4-Dioxo-5,6-dihydrobenzo[f][2,1]benzoxathiin-2-yl)pyrrolidin-2-one](/img/structure/B14673243.png)
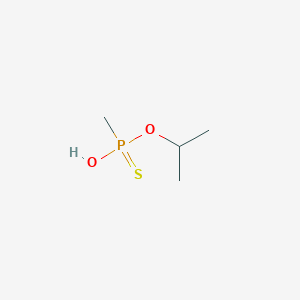
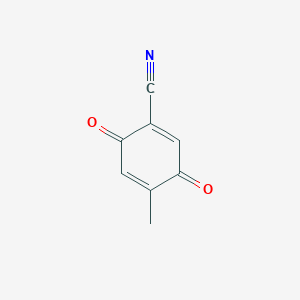
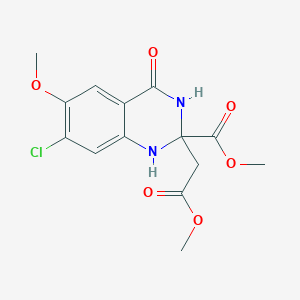
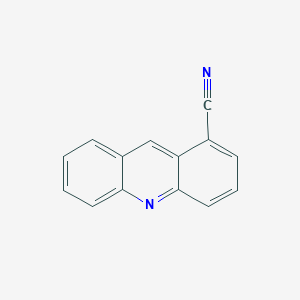
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
